Odorranain-F-RA1 antimicrobial peptide
CAS No.:
Cat. No.: VC3677362
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Properties and Composition
Odorranain-F-RA1 is characterized by a specific amino acid sequence that contributes to its antimicrobial activity. The peptide consists of 30 amino acids with the following sequence:
RGFMDTAKNVAKNMAVTLLDNLKCKITKAC
When expanded to full amino acid nomenclature, the sequence reads:
Arg-Gly-Phe-Met-Asp-Thr-Ala-Lys-Asn-Val-Ala-Lys-Asn-Met-Ala-Val-Thr-Leu-Leu-Asp-Asn-Leu-Lys-Cys-Lys-Ile-Thr-Lys-Ala-Cys
The peptide's structure includes multiple key features that contribute to its antimicrobial properties:
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Presence of two cysteine residues (positions 24 and 30), which likely form an intramolecular disulfide bridge
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A balance of hydrophobic and hydrophilic amino acids, contributing to an amphipathic structure
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Several positively charged amino acids (Arg, Lys) that may facilitate interaction with negatively charged bacterial membranes
Table 1 summarizes the key structural and physical properties of Odorranain-F-RA1:
Source and Natural Origin
Odorranain-F-RA1 is naturally produced in the skin secretions of Rana andersonii, commonly known as the Golden crossband frog . This species, like many amphibians, produces a rich mixture of bioactive compounds in its skin secretions as a defense mechanism against predators and pathogens.
The isolation of Odorranain-F-RA1 from natural sources typically involves:
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Collection of skin secretions, often through mild electrical stimulation of the frog's dorsal skin
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Fractionation of the complex secretion mixture
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Purification using techniques such as high-performance liquid chromatography (HPLC)
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Characterization using mass spectrometry and amino acid sequencing
While natural extraction yields authentic peptide, the synthetic production of Odorranain-F-RA1 is more common for research purposes, allowing for standardized quality and eliminating concerns about biodiversity conservation.
Comparison with Related Antimicrobial Peptides
Odorranain-F-RA1 belongs to a diverse group of amphibian antimicrobial peptides, each with distinct structural and functional characteristics. Table 2 compares Odorranain-F-RA1 with other related peptides:
The Odorranain family itself is diverse, with variations in:
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Peptide length
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Amino acid composition
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Positioning and number of disulfide bridges
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Specific antimicrobial spectrum
Odorranain-NR, another member of this family, contains 23 amino acids with the sequence GLLSGILGAGKHIVCGLTGCAKA and features an unusual intramolecular disulfide-bridged hexapeptide segment that differs from the disulfide-bridged heptapeptide segment found in some other amphibian peptides .
These diverse biological activities suggest that Odorranain-F-RA1 may possess additional properties beyond its documented antimicrobial activity, warranting further investigation.
Synthesis and Production Methods
For research applications, Odorranain-F-RA1 is typically produced through chemical synthesis rather than natural extraction. The standard production method involves:
Solid-Phase Peptide Synthesis (SPPS)
This technique offers several advantages for producing research-grade Odorranain-F-RA1:
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Sequential addition of protected amino acids to a resin-bound peptide chain
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Deprotection and cleavage steps to yield the final product
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Precise control over the peptide sequence and potential modifications
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Ability to produce sufficient quantities for research purposes
Purification and Characterization
Following synthesis, the peptide undergoes:
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Purification using high-performance liquid chromatography (HPLC)
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Characterization using mass spectrometry to confirm molecular weight
The synthetic approach yields a standardized product suitable for consistent experimental results, although researchers should be aware of potential synthesis artifacts such as TFA adducts.
Limitations and Future Research Directions
Despite the promising properties of Odorranain-F-RA1, several challenges and limitations must be addressed:
Current Knowledge Gaps
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Limited published data on specific antimicrobial spectrum
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Incomplete understanding of three-dimensional structure
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Unknown selectivity for microbial versus mammalian membranes
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Limited studies on potential cytotoxicity to mammalian cells
Future Research Directions
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Determination of crystal or NMR structure
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Comprehensive antimicrobial spectrum testing
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Structure-activity relationship studies through strategic amino acid substitutions
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Investigation of potential synergistic effects with conventional antibiotics
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Exploration of peptide modifications to enhance stability and reduce potential toxicity
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